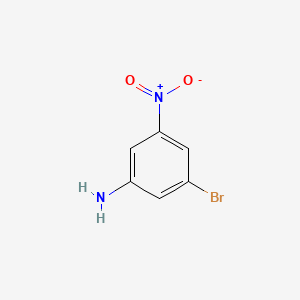
3-amino-2-hydrazinoquinazolin-4(3H)-one
概要
説明
3-Amino-2-hydrazinoquinazolin-4(3H)-one is a chemical compound that belongs to the quinazolinone family, a class of compounds known for their diverse biological activities. The quinazolinone core structure is a fused bicyclic system consisting of a benzene ring joined to a pyrimidine ring. This core structure serves as a scaffold for various substitutions that can modify the compound's chemical and biological properties.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the condensation of 2-aminobenzamide with aldehydes or ketones. For instance, 2,3-dihydroquinazolin-4(1H)-ones have been synthesized using ZrCl4 as a catalyst in ethanol at room temperature, which offers a mild and efficient method with simple workup and purification . Another approach for the synthesis of quinazolinone derivatives includes the reaction of 2-aminobenzohydrazides with aldehydes or ketones in ionic liquids catalyzed by iodine, which allows for the structural diversification of quinazolinone derivatives .
Molecular Structure Analysis
The molecular structure of 3-amino-2-hydrazinoquinazolin-4(3H)-one is characterized by the presence of amino and hydrazino groups attached to the quinazolinone core. This structure has been utilized in fragment-based drug discovery, where 2-aminoquinazolin-4(3H)-ones were identified as inhibitors of malaria digestive vacuole plasmepsins . The X-ray structure of the complex revealed how these compounds bind to the enzyme, providing insights for further optimization.
Chemical Reactions Analysis
Quinazolinone derivatives can participate in various chemical reactions due to their reactive sites. For example, 2-aminoquinazolin-4(3H)-one has been used as an organocatalyst for the synthesis of tertiary amines, demonstrating its potential in the activation of aldehydes via noncovalent interactions . Additionally, the synthesis of 3-arylideneaminoquinazolin-4(1H)-one derivatives through the reaction of 2-aminobenzohydrazides with aldehydes or ketones highlights the reactivity of the quinazolinone scaffold .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their substituents. For instance, the introduction of a hydrazine core in tetrahydro-β-carboline-4-aminoquinoline conjugates resulted in increased cytotoxicity against mammalian cells, indicating the impact of structural modifications on biological activity . The antimicrobial activity of novel hydrazinyl quinazoline amine derivatives further exemplifies the importance of the quinazolinone core in medicinal chemistry .
科学的研究の応用
Enzyme Inhibition Properties
3-Amino-2-hydrazinoquinazolin-4(3H)-one derivatives exhibit significant inhibition properties against several metabolic enzymes, including α-glucosidase, acetylcholinesterase, and human carbonic anhydrases I and II. These compounds show a range of Ki values, indicating their potential in biochemical applications (Tokalı et al., 2021).
Antifungal Activity
Novel quinazolin-4(3H)-one derivatives, including 3-amino-2-hydrazinyl-6-iodoquinazolin-4(3H)-one, have shown promising antifungal activities. These compounds have been synthesized and tested for their effectiveness against various fungal strains, highlighting their potential use in antifungal treatments (El-Hashash et al., 2015).
Tautomerism Studies
The study of tautomerism in compounds like 3-amino-2-hydrazinoquinazolin-4(3H)-one contributes to our understanding of chemical equilibria and molecular structures. Research in this area focuses on identifying the dominant forms of these compounds in various solvents (Ghiviriga et al., 2009).
Synthesis and Modification for Metabolic Effects
Compounds derived from 3-amino-2-hydrazinoquinazolin-4(3H)-one have been explored for their effects on carbohydrate metabolism. The synthesis and modification of these compounds aim to discover new hypoglycemic agents, potentially useful in diabetes treatment (Martynenko et al., 2019).
Anticonvulsant Properties
Research on 3-amino-4(3H)-quinazolinones, a related compound, suggests potential anticonvulsant activities. This points towards the possibility of using 3-amino-2-hydrazinoquinazolin-4(3H)-one derivatives in developing treatments for seizure disorders (Kornet et al., 1983).
Plasmepsin Inhibition for Malaria Treatment
Derivatives of 2-aminoquinazolin-4(3H)-ones, closely related to 3-amino-2-hydrazinoquinazolin-4(3H)-one, have been identified as inhibitors of malaria digestive vacuole plasmepsins. This research opens up pathways for developing new antimalarial agents (Rasina et al., 2016).
Anti-inflammatory Potential
Studies have demonstrated the anti-inflammatory potential of (3H-quinazoline-4-ylidene)hydrazides, synthesized using 3-amino-2-hydrazinoquinazolin-4(3H)-one. These compounds have shown significant activity in reducing formalin-induced paw edema in rats, indicating their potential as anti-inflammatory agents (Martynenko et al., 2020).
Corrosion Inhibition
Schiff bases derived from 3-amino-2-hydrazinoquinazolin-4(3H)-one have been employed as corrosion inhibitors, showcasing their stability and efficiency in protecting mild steel against acid corrosion (Jamil et al., 2018).
特性
IUPAC Name |
3-amino-2-hydrazinylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-12-8-11-6-4-2-1-3-5(6)7(14)13(8)10/h1-4H,9-10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVRQEQRJAXBHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172550 | |
| Record name | 4(3H)-Quinazolinone, 3-amino-2-hydrazino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-2-hydrazinoquinazolin-4(3H)-one | |
CAS RN |
19062-39-6 | |
| Record name | 4(3H)-Quinazolinone, 3-amino-2-hydrazino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019062396 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 3-amino-2-hydrazino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)




![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)







